molecular formula C16H17NO4S B4780060 N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide

N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide

Cat. No. B4780060
M. Wt: 319.4 g/mol
InChI Key: MGUFLXBBNRHPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide, also known as AEBSF, is a protease inhibitor that is widely used in scientific research. AEBSF is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes.

Mechanism of Action

N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide works by irreversibly inhibiting serine proteases. It does this by covalently binding to the active site of the enzyme, preventing it from catalyzing its substrate. The binding of this compound to the active site of the enzyme is irreversible, meaning that the enzyme is permanently inactivated.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of plasmin, a serine protease that plays a key role in blood clotting and fibrinolysis. This compound has also been shown to inhibit the activity of trypsin, a serine protease that is involved in the digestion of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide in lab experiments is its potency as a protease inhibitor. It is also relatively easy to synthesize and purify. However, there are some limitations to its use. For example, this compound is not effective against all serine proteases, and it may have off-target effects on other enzymes. Additionally, this compound is not suitable for use in vivo, as it is rapidly metabolized and excreted.

Future Directions

There are many potential future directions for research on N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more potent and specific protease inhibitors. Another area of research is the use of this compound in the purification of membrane proteins, which are notoriously difficult to isolate and study. Finally, there is also interest in the use of this compound as a tool for studying the role of serine proteases in disease, such as cancer and inflammation.
Conclusion:
In conclusion, this compound, or this compound, is a potent protease inhibitor that is widely used in scientific research. It has many potential applications, including the purification of proteins and peptides, and the study of serine proteases in disease. While there are some limitations to its use, this compound remains an important tool for researchers studying the role of proteases in biology and medicine.

Scientific Research Applications

N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide is widely used in scientific research as a protease inhibitor. It is particularly useful for studying serine proteases, which are involved in many biological processes, including blood coagulation, fibrinolysis, and inflammation. This compound is also used in the purification of proteins and peptides, as it can prevent the degradation of these molecules by proteases.

properties

IUPAC Name

N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-21-15-7-9-16(10-8-15)22(19,20)17-14-6-4-5-13(11-14)12(2)18/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUFLXBBNRHPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-4-ethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.